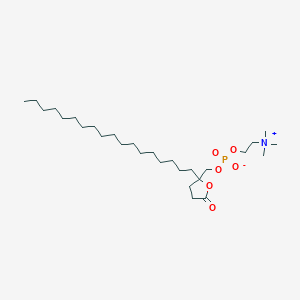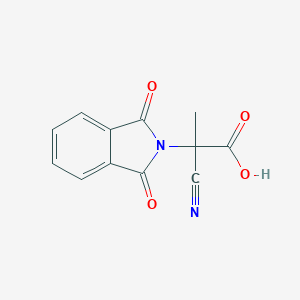
Methyl 6-amino-2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2,3-dimethoxybenzoate, also known as Methyl 6-ADMB, is a chemical compound that belongs to the class of benzoates. It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol. Methyl 6-ADMB is a white or off-white powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models. Additionally, Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB is its low aqueous solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest could be the investigation of its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB can be synthesized through a multi-step process starting from commercially available chemicals. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitroethanol, followed by reduction of the nitro group to an amino group. The resulting product is then esterified with methyl chloroformate to obtain Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB in high purity.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, Methyl 6-amino-2,3-dimethoxybenzoate 6-ADMB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 6-amino-2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBPHGFVPNYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














